Product packaging for 3-Amino-L-tyrosine(Cat. No.:CAS No. 300-34-5)

3-Amino-L-tyrosine

Cat. No.: B112440
CAS No.: 300-34-5
M. Wt: 196.2 g/mol
InChI Key: POGSZHUEECCEAP-ZETCQYMHSA-N
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Description

3-Amino-L-tyrosine is a synthetic analogue of the proteinogenic amino acid L-tyrosine, characterized by an additional amino group at the 3-position of the phenolic ring. This structural modification is of significant interest in biochemical research, particularly for investigating tyrosine metabolism and function. The altered side chain chemistry makes it a potential candidate for studying enzyme mechanisms and substrate specificity within the catecholamine biosynthesis pathway, where tyrosine is a primary precursor to neurotransmitters like dopamine and norepinephrine . Researchers may also employ this compound as a building block for the synthesis of more complex molecules or as a molecular probe to explore protein structure and function. Its utility is rooted in its ability to mimic the native amino acid while introducing a unique reactive site, thereby facilitating studies on protein-protein interactions, signal transduction, and post-translational modifications such as phosphorylation . This compound is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O3 B112440 3-Amino-L-tyrosine CAS No. 300-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGSZHUEECCEAP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952408
Record name 3-Aminotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300-34-5
Record name 3-Aminotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Molecular Research

Metabolic Pathways Involving 3-Amino-L-tyrosine

Biosynthetic Routes and Precursors

This compound is a derivative of the aromatic amino acid L-tyrosine. The biosynthesis of its precursor, L-tyrosine, is fundamental to understanding its origins. In most plants and microorganisms, L-tyrosine is synthesized through the shikimate pathway, with prephenate serving as a key intermediate. wikipedia.org Prephenate undergoes oxidative decarboxylation to form p-hydroxyphenylpyruvate, which is then transaminated to yield L-tyrosine. wikipedia.org

In mammals, L-tyrosine is synthesized from the essential amino acid L-phenylalanine, which must be obtained from dietary sources. wikipedia.orgdarwin-nutrition.fr The enzyme phenylalanine hydroxylase catalyzes the conversion of L-phenylalanine to L-tyrosine. wikipedia.orgnih.gov This reaction is an irreversible oxidation process that primarily occurs in the liver and kidneys. nih.gov The active form of phenylalanine hydroxylase is a tetramer that requires the binding of L-phenylalanine and the cofactor tetrahydrobiopterin (B1682763) to initiate catalysis. nih.gov

The direct biosynthesis of this compound involves the nitration of L-tyrosine to form 3-Nitro-L-tyrosine, which can then be reduced to this compound. While this process can occur non-enzymatically under conditions of oxidative stress, specific enzymatic pathways are also being explored. publish.csiro.au

Table 1: Key Precursors and Enzymes in L-Tyrosine Biosynthesis

Precursor/EnzymeRoleOrganism(s)
Prephenate Intermediate in the shikimate pathwayPlants, Microorganisms
p-hydroxyphenylpyruvate Direct precursor to L-tyrosinePlants, Microorganisms
L-Phenylalanine Essential amino acid precursorMammals
Phenylalanine hydroxylase Enzyme catalyzing the conversion of L-phenylalanine to L-tyrosineMammals
Chorismate Mutase Enzyme that converts chorismate to prephenateBacteria, Plants
Arogenate Dehydrogenase Enzyme in an alternative plant biosynthesis pathwayPlants

Catabolism and Degradation Pathways

The catabolism of L-tyrosine, the precursor to this compound, involves a series of enzymatic reactions that ultimately convert it into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production. wikipedia.orgroyalsocietypublishing.org The initial step is a transamination reaction catalyzed by tyrosine aminotransferase, which converts L-tyrosine to p-hydroxyphenylpyruvate. wikipedia.orgnih.gov

Subsequent steps involve the action of several enzymes, including 4-hydroxyphenylpyruvate dioxygenase, homogentisate (B1232598) 1,2-dioxygenase, and fumarylacetoacetate hydrolase. nih.govfrontiersin.orgbiologists.com The degradation pathway is crucial for maintaining metabolic homeostasis and preventing the toxic accumulation of tyrosine. royalsocietypublishing.orgbiologists.com In Drosophila, the enzymes of the tyrosine degradation pathway are notably upregulated in the epidermis in response to high-protein diets. biologists.com

The degradation specific to this compound itself is less characterized but is presumed to follow pathways similar to other modified amino acids, potentially involving deamination, decarboxylation, and ring cleavage.

Interaction with Related Amino Acid Pathways (e.g., Phenylalanine)

The metabolism of this compound is intricately linked with the phenylalanine pathway. L-phenylalanine is the direct precursor for L-tyrosine synthesis in mammals, a reaction catalyzed by phenylalanine hydroxylase. wikipedia.orgdarwin-nutrition.frnih.gov Therefore, the availability of L-phenylalanine directly influences the potential pool for this compound formation.

In the genetic disorder phenylketonuria (PKU), a deficiency in phenylalanine hydroxylase leads to the accumulation of phenylalanine and an inability to synthesize tyrosine, making tyrosine an essential amino acid for these individuals. darwin-nutrition.fr This highlights the critical codependence of these two amino acid pathways.

Furthermore, both phenylalanine and tyrosine can be catabolized through shared enzymatic machinery. For instance, tyrosine aminotransferase can also act on phenylalanine, converting it to phenylpyruvate. nih.gov The pathways for these aromatic amino acids are not isolated, with intermediates and enzymes often shared or influencing each other's activity and flux.

Enzymatic Interactions and Reaction Mechanisms

Role in Enzyme Assays and Kinetics

This compound and its precursor L-tyrosine are important substrates in various enzyme assays. For instance, the activity of tyrosinase, an enzyme involved in melanin (B1238610) synthesis, can be measured by monitoring the consumption of oxygen as it oxidizes L-tyrosine. nih.gov This amperometric method provides a rapid and direct measurement of enzyme activity. nih.gov

In kinetic studies, the concentration of substrates like L-phenylalanine and L-tyrosine is varied to determine the kinetic parameters (Km and Vmax) of enzymes such as phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL). curresweb.com Such studies have shown that enzyme activity increases with substrate concentration up to a saturation point. curresweb.com this compound can be used as a substrate analog to study the specificity and mechanism of these and other enzymes.

Substrate Specificity and Affinity Studies

Enzymes that act on L-tyrosine often exhibit a degree of substrate specificity. Tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, shows high specificity for L-tyrosine, although it can also hydroxylate L-phenylalanine to a lesser extent. uniprot.orgwikipedia.org

Studies using synthetic peptide libraries have been employed to elucidate the structural features that govern substrate specificity for enzymes like protein tyrosine phosphatases (PTPs). annualreviews.org These studies indicate that amino acid residues flanking the target tyrosine are crucial for efficient substrate recognition. annualreviews.org

The affinity of transporters for amino acids has also been investigated. For example, the L-type amino acid transporter 1 (LAT1), which is often upregulated in tumors, has been shown to transport derivatives of L-tyrosine. snmjournals.org The affinity of this compound for such transporters and enzymes is a key area of research for understanding its biological roles. The introduction of a nitro group to create 3-Nitro-L-tyrosine, a precursor to this compound, has been used to probe the active sites of synthetase enzymes, revealing how modifications to the tyrosine ring affect binding and catalysis. acs.org

Impact on Enzyme Activity and Regulation

This compound, an analogue of L-tyrosine, demonstrates significant interactions with various enzymes, primarily acting as an inhibitor. Its effects are most notably documented on tyrosinase and to some extent on enzymes involved in amino acid metabolism.

Tyrosinase Inhibition:

Research has shown that this compound acts as a fully reversible competitive inhibitor of mushroom tyrosinase. capes.gov.brnih.gov This inhibition is attributed to its ortho-aminophenol structure, which allows it to bind to the binuclear copper active site of the enzyme. capes.gov.brresearchgate.net While some studies identify it as a competitive inhibitor, others classify it as a mixed-type inhibitor with an IC₅₀ value of 14 µM. mdpi.com The interaction is believed to involve a copper-bridging mechanism within the active site. capes.gov.br

Interestingly, there are conflicting reports regarding its role as a substrate. One study found that this compound can act as a substrate for mushroom tyrosinase, contrary to previous literature. capes.gov.brresearchgate.netnih.gov This study also noted that it is a stronger inhibitor of the monophenolase activity of tyrosinase compared to other amino derivatives of benzoic acid, while its effect on diphenolase activity is minimal. researchgate.netnih.gov The relative positioning of the amino and hydroxyl groups is crucial for both binding to the dicopper center and for catalysis. researchgate.netnih.gov

Other Enzymes:

This compound has been shown to inhibit the growth of a tyrosine-sensitive mutant of Neurospora crassa. caymanchem.com It also inhibits transamination by tyrosine aminotransferase (TAT). medchemexpress.com The compound's interaction with aromatic L-amino acid decarboxylase (AADC) is also of interest. While L-tyrosine is a precursor for dopamine (B1211576) synthesis via tyrosine hydroxylase and AADC, studies on the direct regulatory effect of this compound on AADC are not extensively detailed in the provided context. wikipedia.orgkarger.comnih.gov However, it is known to be a derivative of L-tyrosine, a key molecule in pathways involving these enzymes. caymanchem.com

The following table summarizes the inhibitory effects of this compound on various enzymes.

EnzymeOrganism/SourceType of InhibitionIC₅₀ ValueKey Findings
Tyrosinase MushroomCompetitive, Reversible-Inhibition linked to the ortho-aminophenol structure and a copper bridging mechanism. capes.gov.brnih.gov
Tyrosinase MushroomMixed-type14 µM-
Tyrosinase MushroomCompetitive-Stronger inhibitor of monophenolase activity than diphenolase activity. researchgate.netnih.gov
Tyrosine Aminotransferase (TAT) Rat Liver--Inhibits transamination. medchemexpress.com

Post-Translational Modifications and Functional Implications

The introduction of an amino group at the 3-position of L-tyrosine creates a molecule with the potential to influence post-translational modifications (PTMs) and, consequently, protein function. While direct studies on the phosphorylation and sulfation of this compound itself are limited, its structural similarity to L-tyrosine provides a basis for understanding its potential roles.

Phosphorylation and Dephosphorylation Studies

Tyrosine phosphorylation is a critical PTM in signal transduction, catalyzed by protein kinases. wikipedia.orglibretexts.org The hydroxyl group of tyrosine is the site of phosphate (B84403) group attachment. wikipedia.orglibretexts.org This modification can alter a protein's enzymatic activity or create binding sites for other proteins, such as those containing SH2 domains. wikipedia.org For instance, the activation of Protein Kinase C (PKC) isoforms can be triggered by tyrosine phosphorylation in response to stimuli like hydrogen peroxide. pnas.orgpnas.org

While there is no direct evidence of this compound undergoing phosphorylation in the provided search results, its structural similarity to L-tyrosine suggests it could potentially interact with tyrosine kinases and phosphatases, though the presence of the additional amino group would likely alter the recognition and catalysis by these enzymes. The unnatural amino acid has been incorporated into fluorescent proteins, causing a red shift in their spectral properties, indicating it can be integrated into protein structures. rndsystems.com

Sulfation and other Covalent Modifications

Tyrosine sulfation is another significant PTM that occurs in the trans-Golgi network, catalyzed by tyrosylprotein sulfotransferases (TPSTs). ontosight.ainih.govmpi-cbg.de This modification plays a role in protein-protein interactions and various biological processes. ontosight.ai The addition of a sulfate (B86663) group to the hydroxyl group of tyrosine can significantly alter a protein's properties. ontosight.ai

Direct evidence for the sulfation of this compound is not available in the provided results. However, the process of tyrosine sulfation is known to be influenced by the amino acid sequence surrounding the tyrosine residue, often favoring those near acidic residues. nih.govacs.org The presence of the amino group at the 3-position would likely impact its potential as a substrate for TPSTs.

Other covalent modifications of tyrosine residues include nitration, which can lead to the formation of 3-nitrotyrosine (B3424624). nih.govpnas.orgfrontiersin.org This modification is considered a marker of nitroxidative stress and can alter protein structure and function. nih.gov The synthesis of N-acetyl-3-aminotyrosine is mentioned as an electrochemically active derivative used in assays to detect 3-nitrotyrosine. pnas.org This suggests that the amino group of this compound can undergo acetylation.

Influence on Protein Structure and Function

The incorporation of modified amino acids can have profound effects on protein structure and function. The addition of a nitro group to tyrosine, for example, changes its pKa, redox potential, hydrophobicity, and volume, leading to structural and functional alterations. nih.gov

The incorporation of this compound into fluorescent proteins like GFP induces a significant red shift in their excitation and emission spectra. rndsystems.com This demonstrates that even a seemingly small modification to the tyrosine side chain can have a substantial impact on the photophysical properties of a protein, which are intrinsically linked to its structure. This suggests that if this compound were to be incorporated into other proteins, it could similarly influence their folding, stability, and ultimately, their function. The hydroxyl group of tyrosine is also involved in catalysis in some enzymes, and its modification or replacement can dramatically alter the enzyme's mechanism. frontiersin.orgacs.org

Role in Cellular Signaling and Regulatory Networks

Given its interaction with key enzymes and its potential to be incorporated into proteins, this compound can be expected to have roles in cellular signaling. Tyrosine phosphorylation is a cornerstone of many signaling pathways that regulate cell growth, differentiation, and communication. wikipedia.org By potentially interfering with the normal phosphorylation of L-tyrosine, this compound could disrupt these pathways.

This compound has been shown to be cytotoxic to KG-1 leukemia cells, suggesting it can interfere with critical cellular processes in these cancer cells. caymanchem.com Furthermore, its ability to induce a red shift in fluorescent protein-based biosensors for neurotransmitters and ATP indicates its potential utility in studying cellular signaling events. rndsystems.com These biosensors are tools used to visualize and measure the dynamics of signaling molecules in real-time.

The compound's inhibitory effect on tyrosinase is also relevant to signaling, as tyrosinase is the key enzyme in melanin synthesis, a process regulated by various signaling pathways. researchgate.netrcsb.org By inhibiting this enzyme, this compound can modulate the production of melanin.

Neurobiological Research Applications

Neurotransmitter Synthesis and Modulation

The central role of 3-Amino-L-tyrosine in neurobiological research stems from its function as a precursor in the synthesis of key chemical messengers in the brain.

Precursor to Catecholamines (Dopamine, Norepinephrine (B1679862), Epinephrine)

This compound serves as a precursor for the biosynthesis of catecholamines, a group of neurotransmitters critical for various physiological and psychological functions. smpdb.caconsensus.app The established synthesis pathway begins with tyrosine. smpdb.cawikipedia.org The enzyme tyrosine hydroxylase converts tyrosine into L-DOPA, a crucial intermediate. wikipedia.orgnih.gov This step is the rate-limiting factor in the production of all catecholamines. wikipedia.orgnih.gov

Following this initial conversion, the enzyme aromatic L-amino acid decarboxylase rapidly metabolizes L-DOPA to form dopamine (B1211576). wikipedia.orgresearchgate.net From dopamine, further enzymatic modifications can produce the other two major catecholamines:

Norepinephrine (Noradrenaline): Synthesized from dopamine through the action of the enzyme dopamine β-hydroxylase. smpdb.cagssiweb.org

Epinephrine (Adrenaline): Formed by the further metabolic modification of norepinephrine. smpdb.cawikipedia.org

This entire cascade, originating from tyrosine, is fundamental to the function of the nervous system, influencing everything from mood and motivation to the "fight-or-flight" stress response. wikipedia.org

Influence on Catecholamine Levels and Turnover

The availability of tyrosine can influence the synthesis rate of both dopamine and norepinephrine. nih.gov Under normal conditions, where neurons are firing at a basal rate, providing additional tyrosine does not appear to significantly increase catecholamine release. nih.gov However, the situation changes under stress.

Stressful conditions accelerate the firing rate of catecholaminergic neurons, leading to increased release and subsequent depletion of dopamine and norepinephrine stores. nih.govexamine.com In these situations of high demand, the availability of tyrosine becomes a critical factor. Research in animal models has demonstrated that stress-induced depletion of catecholamines can be corrected by administering L-tyrosine. nih.govresearchgate.net By providing the necessary building block, the compound helps sustain neurotransmitter synthesis, thereby preventing a decline in their levels. examine.com This suggests that increasing the availability of this precursor can directly support catecholamine turnover when the system is under strain. nih.gov

Effects on Neurotransmission Pathways

By influencing the synthesis of catecholamines, this compound can modulate the activity of their corresponding neurotransmission pathways. The impact is most pronounced when these pathways are highly active. nih.gov During periods of stress, when catecholamine neurons are firing rapidly, an increased supply of the precursor ensures that neurotransmitter production can keep pace with release. gssiweb.orgnih.gov

This mechanism is crucial for maintaining optimal function in brain regions with high catecholamine activity. oup.com For instance, drug studies suggest that increased dopaminergic and noradrenergic activity is associated with feelings of motivation and arousal. gssiweb.org Therefore, by supporting the synthesis of these neurotransmitters, particularly during demanding situations, tyrosine supplementation can help sustain the integrity and function of these vital neural circuits. gssiweb.orgoup.com

Cognitive Function and Performance Studies

The ability of this compound to bolster catecholamine levels underpins its application in studies of cognitive function, particularly under demanding or stressful conditions where these neurotransmitters are crucial for performance.

Impact on Working Memory and Cognitive Control

Dopamine and norepinephrine are fundamentally linked to executive functions, including working memory and cognitive control. consensus.appfrontiersin.org Research indicates that supplementing with tyrosine can counteract decrements in these cognitive domains, especially when cognitive resources are depleted. wikipedia.orgfrontiersin.org

Studies have shown that tyrosine administration can improve aspects of cognitive control, such as response inhibition and task switching, particularly in demanding situations. nih.gov For example, one study found that tyrosine promoted cognitive flexibility, observed as a reduction in the cognitive "cost" of switching between tasks. nih.govcaldic.com This suggests that by replenishing the precursors for key neurotransmitters, the compound helps restore the cognitive resources necessary for complex mental operations. nih.govcaldic.com

Table 1: Selected Research Findings on Tyrosine and Cognitive Control

Cognitive Domain Task Key Finding
Cognitive Flexibility Task-Switching Paradigm Promoted cognitive flexibility by reducing the "cost" of switching between tasks. nih.govcaldic.com
Inhibitory Control Stop-Signal Task Enhanced the ability to inhibit an unwanted action without affecting response speed. consensus.app
Working Memory Multitasking Environment Improved working memory performance. frontiersin.org
Working Memory Under Stress Found to reduce stress-induced impairments in working memory tasks. frontiersin.orgcaldic.com

Role in Stress Mitigation and Adaptation

One of the most extensively researched applications of tyrosine is its ability to mitigate the negative effects of stress on cognitive performance. nih.govexamine.com Both physical and psychological stressors can deplete brain catecholamines, leading to a decline in cognitive function. nih.govexamine.com

Supplementing with tyrosine appears to protect against this decline. nih.gov Numerous studies, many conducted in military settings, have investigated its effects under various stressors, including:

Cold and hypoxia (low oxygen) consensus.app

Sleep deprivation researchgate.net

Demanding military combat training nih.gov

Lower body negative pressure (simulating effects of space flight) consensus.appnih.gov

In these scenarios, tyrosine supplementation has been shown to reduce many of the adverse effects on mood and performance, helping to preserve cognitive functions like vigilance and memory. consensus.app It effectively acts as a buffer, preventing the depletion of crucial neurotransmitters and thereby enhancing cognitive resilience and adaptation to stressful environments. examine.comoup.com

Attentional Processes and Decision-Making

Direct research investigating the role of this compound in attentional processes and decision-making is not prominent in the current scientific literature. In contrast, its parent compound, L-tyrosine, has been the subject of numerous studies in this domain. Research suggests that L-tyrosine supplementation may help improve cognitive performance, including decision-making and working memory, particularly under conditions of stress such as sleep deprivation or extreme environments. mindlabpro.comhealth.comalyvewellness.comgssiweb.orgcaringsunshine.com These effects are theoretically linked to L-tyrosine's role as a precursor to catecholamine neurotransmitters like dopamine and norepinephrine, which are crucial for focus and cognitive flexibility. resilientnutrition.commindlabpro.comverywellmind.com

Neurodegenerative Disorders and Neurological Health Research

The role of specific tyrosine derivatives is a significant area of investigation in neurodegenerative disorders. While direct studies on this compound are sparse, the related compound 3-Nitro-L-tyrosine (3-NT) has been widely identified as a marker of nitrative stress and protein damage, which are implicated in the pathology of several neurodegenerative diseases. nih.govjneurosci.orgwikipedia.orgacs.org

Investigations in Parkinson's Disease Models

In the context of Parkinson's Disease (PD), research has focused heavily on 3-Nitro-L-tyrosine (3-NT) rather than this compound. 3-NT is formed by the reaction of reactive nitrogen species with tyrosine residues in proteins. wikipedia.orgmdpi.com Its presence in Lewy bodies, the pathological protein aggregates found in PD, suggests a role for nitrative stress in the death of dopaminergic neurons. researchgate.net

Studies have demonstrated that free 3-NT can be neurotoxic. jneurosci.org Intrastriatal injection of 3-NT has been shown to cause dopaminergic neuronal death in animal models. nih.gov This neurotoxicity is linked to its enzymatic conversion within the cell, which leads to apoptosis (programmed cell death) in dopaminergic cells. nih.gov The accumulation of 3-NT is considered an early sign in the pathogenesis of PD and is associated with the depletion of dopamine. nih.govresearchgate.net Furthermore, the nitrated form of alpha-synuclein, a key protein in PD, holds promise as a biomarker for the disease. nih.gov

CompoundResearch Focus in Parkinson's Disease (PD) ModelsKey FindingsCitations
3-Nitro-L-tyrosine (3-NT)Biomarker of Nitrative Stress & NeurotoxicityDetected in Lewy bodies; considered a marker of reactive nitrogen species formation. nih.govmdpi.comresearchgate.net
3-Nitro-L-tyrosine (3-NT)Dopaminergic Cell DeathInduces apoptotic death in dopaminergic cells and causes neurodegeneration in vivo. Its metabolism is linked to its toxicity. nih.govjneurosci.org
3-Nitro-α-SynucleinPathological Protein AggregationNitrated form of α-synuclein is a component of Lewy inclusions and is being investigated as a specific biomarker for PD. nih.gov
L-tyrosine (parent compound)Precursor to DopamineTheoretically, supplementation could support dopamine synthesis, but clinical trials have shown that it may interfere with L-dopa therapy and have not demonstrated significant benefits for motor symptoms or orthostatic hypotension in PD patients. nih.govpeacehealth.orgresearchgate.net

Potential Role in Neuroprotection

There is no significant evidence to suggest a neuroprotective role for this compound. In fact, research into the related compound 3-Nitro-L-tyrosine points towards a neurotoxic effect. nih.govjneurosci.org The formation of 3-NT is considered a marker of cellular damage and is implicated in the pathology of various neurological disorders. researchgate.net However, other modified tyrosine derivatives have been investigated for protective roles. For instance, certain halogenated derivatives of L-tyrosine, such as 3,5-dibromo-L-tyrosine, have shown promise as neuroprotective agents in in-vitro and in-vivo models of brain ischemia by reducing glutamate-induced toxicity. nih.gov

Studies in Age-Related Cognitive Decline

Specific studies on the direct impact of this compound on age-related cognitive decline are not available in the reviewed literature. However, the process of tyrosine nitration, which produces 3-Nitro-L-tyrosine, is considered an early indicator of cognitive deficiency. darwin-nutrition.fr It is associated with biological aging and age-related neurodegenerative conditions like Alzheimer's disease. acs.orgdarwin-nutrition.fr In contrast, studies on the parent compound, L-tyrosine, have explored its potential to mitigate cognitive decline, though research has produced conflicting results. Some studies in older adults have found that tyrosine administration may even be detrimental to cognitive performance, questioning its potential as a cognitive enhancer in healthy aging. nih.govnih.gov

Psychiatric and Mood Regulation Research

The scientific literature lacks specific investigations into the role of this compound in psychiatric conditions and mood regulation. Research in this area has predominantly focused on the precursor, L-tyrosine, due to its role in the synthesis of neurotransmitters like dopamine and norepinephrine, which are central to mood. mindlabpro.comclevelandclinic.orgdraxe.com

Cellular and Molecular Biological Research

Cell Growth, Viability, and Proliferation Studies

The impact of 3-Amino-L-tyrosine on cellular processes has been a subject of targeted research, revealing its significant effects on cell growth, viability, and proliferation in a cell-line-specific manner.

Effects on Cell Culture Media and Cellular Energetics

Currently, there is limited specific information available in scientific literature detailing the direct effects of this compound on the chemical composition of cell culture media. Similarly, detailed studies on its specific impact on cellular energetics, such as ATP production or glycolysis, have not been extensively reported. Research has shown that for the effective production of red-shifted fluorescent proteins incorporating this compound, optimizing the richness of the culture media is a key factor, though specific compositional changes induced by the compound are not well-documented.

Inhibition of Cell Growth in Specific Cell Lines

This compound has demonstrated inhibitory effects on the growth and proliferation of several specific cell lines. Its efficacy varies depending on the cell type and the concentration of the compound.

In the human promyelocytic leukemia cell line HL-60, this compound shows potent anti-proliferative and cytotoxic effects. At a concentration of 100 µg/mL, it inhibited proliferation by nearly 60% and reduced cell viability by over 70% after four days of culture. nih.gov Increasing the concentration to 400 µg/mL for the same duration resulted in an 80% reduction in proliferation and a drastic decrease in viability to 1-3%. nih.gov

Similar cytotoxic effects were observed in the human myeloblastic leukemia cell line KG-1, where concentrations of 200 or 400 µg/mL achieved comparable levels of cytotoxicity after seven days. nih.gov

The human erythroleukemic cell line K562 exhibited a 40% reduction in cell number after a seven-day treatment with 400 µg/mL of this compound. nih.gov However, concentrations below this did not significantly affect the proliferation of K562 cells, and their viability remained unchanged at all tested doses. nih.gov In contrast, the murine macrophage cell line RAW 264.7 showed no change in viability or proliferation when exposed to concentrations up to 400 µg/mL. nih.gov

Furthermore, this compound completely inhibits the growth of a tyrosine-sensitive mutant of Neurospora crassa at a concentration of 400 µM.

Below is an interactive data table summarizing the inhibitory effects of this compound on various cell lines.

Cell LineConcentrationDuration of TreatmentEffect on Proliferation/Cell NumberEffect on Viability
HL-60 100 µg/mL4 days~60% inhibition>70% reduction
HL-60 up to 400 µg/mL4 days80% reductionReduced to 1-3%
KG-1 200-400 µg/mL7 daysComparable to HL-60Comparable to HL-60
K562 400 µg/mL7 days40% reductionUnchanged
RAW 264.7 up to 400 µg/mLNot specifiedUnchangedUnchanged

Cytotoxicity and Apoptosis Induction Research

The cytotoxic effects of this compound are closely linked to the induction of apoptosis, particularly in sensitive cell lines. In studies with HL-60 cells, treatment with this compound led to a high percentage of cells exhibiting morphological features characteristic of apoptosis, including membrane blebbing, pyknosis (nuclear condensation), and nuclear fragmentation. nih.gov These phenomena were not observed in other tested cell lines that were less sensitive to the compound. nih.gov

The mechanism underlying this selective cytotoxicity is hypothesized to be linked to peroxidase activity. nih.gov HL-60 cells, which have a high content of myeloperoxidase, form an abundant brown pigment in the presence of this compound. nih.gov It is proposed that toxic intermediates generated during the peroxidase-mediated formation of this "aminomelanin" are responsible for inducing apoptosis. nih.gov The specific signaling pathways and key molecular players, such as caspases, that are activated by this compound to execute the apoptotic program have not yet been fully elucidated in the available scientific literature.

Gene Regulation and Expression Modulation

Based on available scientific literature, there is currently no specific information regarding the role of this compound in gene regulation or the modulation of gene expression. Transcriptomic and proteomic studies to elucidate such effects have not been reported.

Protein Incorporation and Biosensor Development

A significant area of research for this compound is its use as a non-canonical, or unnatural, amino acid for incorporation into proteins, which has led to advancements in the development of fluorescent proteins and biosensors.

Use as an Unnatural Amino Acid in Fluorescent Proteins

This compound is utilized to introduce novel properties into fluorescent proteins by genetically encoding its incorporation in place of a natural amino acid. Its primary application in this context is to induce a red shift in the fluorescence spectra of these proteins. nih.gov This red-shifting is advantageous for biological imaging as it can reduce phototoxicity, minimize autofluorescence from native cellular components, and allow for deeper tissue penetration of light. nih.gov

When incorporated into the chromophore of Green Fluorescent Protein (GFP) in HEK293T cells, this compound causes a spontaneous and efficient red shift, moving the excitation and emission maxima by 56 nm and 95 nm, respectively. nih.gov This effect is not limited to GFP; it has been successfully applied to a variety of other fluorescent proteins that possess tyrosine-derived chromophores. Examples include the teal fluorescent protein mTFP1, the yellow fluorescent protein Citrine, and circularly permuted versions of YFP and GFP. nih.gov Research has also demonstrated the incorporation of this compound into DsRed-Monomer, a red fluorescent protein, resulting in altered emission wavelengths and spectral characteristics.

This unnatural amino acid has also been instrumental in the development of red-shifted fluorescent protein-based biosensors. These biosensors are engineered proteins that report on the presence or concentration of specific molecules. By incorporating this compound, the optical readout of these sensors is shifted to the red part of the spectrum. This has been successfully achieved for a range of biosensors, including:

iGluSnFR : a glutamate (B1630785) sensor. nih.gov

iGABASnFR : a GABA sensor. nih.gov

dLight1.2 : a dopamine (B1211576) sensor. nih.gov

iATPSnFR1.1 : an ATP sensor. nih.gov

Development of Fluorescent Protein-Based Biosensors

The unnatural amino acid this compound has been instrumental in the development of novel fluorescent protein-based biosensors. Its incorporation into the chromophore of green fluorescent protein (GFP) and its derivatives induces a significant red shift in their spectral properties. springernature.com This phenomenon allows for the conversion of green-emitting biosensors into red-emitting ones, a highly desirable characteristic for multiplexed imaging and for studies in complex biological environments where autofluorescence and light scattering are problematic. springernature.comnih.govbiorxiv.org

The introduction of this compound into the chromophore-forming tyrosine residue of GFP in HEK293T cells results in a spontaneous and efficient red shift, with the excitation and emission maxima being shifted by approximately 56 nm and 95 nm, respectively. biorxiv.org This strategy has been successfully applied to a variety of fluorescent proteins that possess tyrosine-derived chromophores. Examples include the teal fluorescent protein mTFP1, the yellow fluorescent protein Citrine, and circularly permuted versions of GFP and yellow fluorescent protein (YFP). A notable example is the creation of StayRose, a red-shifted variant of the highly photostable green fluorescent protein StayGold. The substitution of Tyrosine-58 with this compound in StayGold resulted in a shift of the excitation peak from 497 nm to 530 nm and the emission peak from 504 nm to 588 nm. biorxiv.org

Table 1: Spectral Properties of Fluorescent Proteins Modified with this compound
Fluorescent ProteinModificationExcitation Maximum (nm)Emission Maximum (nm)Excitation Shift (nm)Emission Shift (nm)
Green Fluorescent Protein (GFP)Incorporation of this compound~541~604+56+95
StayGoldSubstitution of Tyrosine-58 with this compound (StayRose)530588+33+84

Applications in Imaging and Sensing Technologies

The ability of this compound to red-shift the fluorescence of protein-based biosensors has been leveraged in various imaging and sensing applications. This approach maintains the brightness, dynamic range, and responsiveness of the original green biosensors while extending their utility. springernature.com A significant advantage is the ability to perform dual-color imaging, pairing the new red-shifted biosensors with their green fluorescent counterparts. biorxiv.org

This technique has been successfully applied to a range of widely used GFP-based biosensors, including:

iGluSnFR , a sensor for the neurotransmitter glutamate.

iGABASnFR , a sensor for the neurotransmitter GABA.

dLight1.2 , a sensor for the neurotransmitter dopamine.

iATPSnFR1.1 , a sensor for ATP.

By incorporating this compound, these sensors can be used in more complex experimental setups, allowing for the simultaneous monitoring of multiple cellular events. The development of red-shifted biosensors is particularly beneficial for in vivo imaging, as longer wavelengths of light penetrate tissues more deeply and with less scattering. nih.gov

Oxidative Stress and Redox Homeostasis Investigations

Role in Free Radical Scavenging

The chemical structure of this compound, featuring a phenolic hydroxyl group, suggests it may possess antioxidant properties and the ability to scavenge free radicals. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. nih.gov However, specific quantitative data on the free radical scavenging activity of this compound, such as IC50 values from standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are not extensively documented in the scientific literature. While the parent compound, L-tyrosine, has been shown to exhibit some level of antioxidant activity, a direct extrapolation to this compound's potency cannot be made without specific experimental evidence. nih.gov

Formation and Significance of Nitrated Tyrosine Residues (e.g., 3-Nitrotyrosine)

In the context of oxidative and nitrative stress, tyrosine residues in proteins are susceptible to modification by reactive nitrogen species (RNS), leading to the formation of 3-Nitrotyrosine (B3424624). nih.gov This post-translational modification is considered a stable marker of cellular damage and inflammation. mdpi.com A primary pathway for the formation of 3-Nitrotyrosine involves the reaction of tyrosine with peroxynitrite (ONOO⁻), a potent oxidant formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). nih.gov

The presence of 3-Nitrotyrosine in proteins can have significant biological consequences, including alterations in protein structure and function. This can, in turn, impact cellular signaling pathways and contribute to the pathophysiology of various diseases.

Biomarker Applications in Nitrative Stress

3-Nitrotyrosine is a well-established biomarker for nitrative stress, and its elevated levels have been detected in a variety of pathological conditions. nih.govmdpi.com The quantification of 3-Nitrotyrosine in biological samples such as plasma, synovial fluid, and cerebrospinal fluid provides a valuable tool for assessing the extent of nitrative damage in different diseases. nih.govmdpi.comnih.gov

Increased levels of 3-Nitrotyrosine have been associated with several diseases, including:

Cardiovascular Disease: Patients with coronary artery disease have been found to have significantly higher plasma levels of 3-Nitrotyrosine compared to individuals without the disease. nih.govresearchgate.netepa.gov One study reported median levels of 9.1 µmol/mol tyrosine in patients with coronary artery disease, compared to 5.2 µmol/mol tyrosine in controls. epa.gov

Rheumatoid Arthritis: Elevated concentrations of 3-Nitrotyrosine have been detected in the synovial fluid and plasma of patients with rheumatoid arthritis. mdpi.comnih.gov

Alzheimer's Disease: Studies have shown a significant, more than six-fold increase in the concentration of 3-Nitrotyrosine in the cerebrospinal fluid of patients with Alzheimer's disease compared to age-matched controls. nih.govjneurosci.org This increase also correlates with the decline in cognitive function. nih.gov

Table 2: 3-Nitrotyrosine as a Biomarker in Various Diseases
DiseaseBiological SampleFinding
Cardiovascular DiseasePlasmaSignificantly higher levels in patients with coronary artery disease (e.g., 9.1 µmol/mol tyrosine vs. 5.2 µmol/mol tyrosine in controls). epa.gov
Rheumatoid ArthritisSynovial Fluid, PlasmaIncreased concentrations of 3-Nitrotyrosine observed in patients. mdpi.comnih.gov
Alzheimer's DiseaseCerebrospinal FluidGreater than six-fold increase in 3-Nitrotyrosine concentration compared to controls, correlating with cognitive decline. nih.gov

Advanced Synthesis and Derivative Research

Synthetic Methodologies for 3-Amino-L-tyrosine

The preparation of this compound can be accomplished through both traditional chemical synthesis and biosynthetic approaches, each offering distinct advantages.

The most common chemical synthesis of this compound originates from its parent amino acid, L-tyrosine. The process is typically a two-step procedure involving nitration followed by reduction.

Nitration of L-tyrosine: The first step involves the regioselective introduction of a nitro group (-NO₂) onto the 3-position of the aromatic ring of L-tyrosine. This electrophilic aromatic substitution reaction yields 3-nitro-L-tyrosine. Various nitrating agents can be employed, but careful control of reaction conditions is necessary to prevent side reactions.

Reduction of 3-nitro-L-tyrosine: The subsequent step is the reduction of the nitro group to a primary amine (-NH₂). This transformation is a standard procedure in organic synthesis and can be achieved using several methods, most commonly catalytic hydrogenation. The reduction of the nitro-precursor yields the target compound, this compound.

An alternative approach involves the synthesis of the hydantoin (B18101) of 3-amino-tyrosine, which can serve as a precursor or intermediate in certain synthetic pathways. acs.org

Table 1: Overview of Chemical Synthesis Steps

StepDescriptionStarting MaterialKey Reagent ExampleProduct
1Electrophilic Aromatic SubstitutionL-TyrosineNitrating Agent (e.g., Tetranitromethane)3-Nitro-L-tyrosine
2Reduction of Nitro Group3-Nitro-L-tyrosineCatalytic Hydrogenation (e.g., H₂, Pd/C)This compound

While chemical synthesis is direct, there is growing interest in producing amino acids and their derivatives using engineered microbial cell factories, such as the yeast Saccharomyces cerevisiae. researchgate.net Yeast is a robust and genetically tractable organism for producing natural products. researchgate.net

The biosynthesis of L-tyrosine in S. cerevisiae is well-documented and serves as the foundational pathway for producing related derivatives. ymdb.ca This pathway begins with intermediates from central carbon metabolism (phosphoenolpyruvate and erythrose 4-phosphate) and proceeds through the multi-step shikimate pathway to produce chorismate, a key branch-point intermediate. nih.govnih.gov From chorismate, the pathway branches towards the synthesis of L-phenylalanine and L-tyrosine. ymdb.ca

The key enzymes in the terminal steps of L-tyrosine synthesis are:

Chorismate mutase (Aro7p): Converts chorismate to prephenate. The activity of this enzyme is regulated by feedback inhibition from L-tyrosine. ymdb.canih.gov

Prephenate dehydrogenase (Tyr1p): Catalyzes the oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate.

Aromatic aminotransferase (Aro8p/Aro9p): Transfers an amino group to 4-hydroxyphenylpyruvate to form L-tyrosine.

Metabolic engineering efforts have focused on overcoming the native feedback regulation to overproduce L-tyrosine. nih.gov This often involves expressing feedback-resistant mutants of key enzymes like ARO4 and ARO7. nih.gov

Direct biosynthetic production of this compound in yeast has not been extensively reported. However, a plausible strategy would involve introducing a novel enzyme into a high-flux L-tyrosine-producing yeast strain. This heterologous enzyme would need to be capable of aminating L-tyrosine at the C3 position of the aromatic ring. This approach would leverage the highly optimized L-tyrosine platform to create a pathway for its 3-amino derivative.

Characterization of Novel this compound Derivatives

The development of novel derivatives of this compound is a specialized area of research focused on creating new molecules with potentially enhanced or modified properties. The characterization of these new chemical entities is a critical step that relies on a combination of advanced analytical techniques to confirm their structure, purity, and biological function. This process ensures that the synthesized molecules possess the intended chemical modifications and provides a foundation for understanding their structure-activity relationships.

Spectroscopic and Chromatographic Analysis of Derivatives

The definitive identification and purity assessment of novel this compound derivatives are accomplished through a suite of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, functional groups, and composition of the synthesized compounds.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise structure of organic molecules. ¹H NMR spectroscopy provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework. For a derivative of this compound, NMR would confirm the addition of new functional groups by revealing characteristic chemical shifts and coupling constants. For instance, the modification of the amino groups or the carboxylic acid would result in predictable changes in the NMR spectrum compared to the parent compound.

Mass Spectrometry (MS) is employed to determine the molecular weight of the derivatives and to corroborate their elemental composition, often through high-resolution mass spectrometry (HRMS). mdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help to piece together the molecular structure, confirming the location of the modifications. researchgate.net

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are also valuable. IR spectroscopy is used to identify the presence of specific functional groups (e.g., carbonyls, N-H bonds, aromatic rings) based on their vibrational frequencies. UV-Vis spectroscopy provides information about the electronic conjugation within the molecule; modifications to the phenyl ring of this compound would alter its absorption maximum.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound derivatives and for separating them from reaction mixtures. tcichemicals.comjafs.com.pl Reversed-phase HPLC, often using a C18 column, is a common method where retention time indicates the polarity of the derivative. jafs.com.pl The use of a diode-array detector (DAD) or a mass spectrometer (LC-MS) allows for both quantification and structural confirmation of the eluted components. acs.org The development of a robust HPLC method is crucial for ensuring that biological testing is performed on a pure compound, free from starting materials or byproducts. jocpr.com

The table below illustrates the types of analytical data obtained during the characterization of a hypothetical this compound derivative, based on standard analytical practices in organic chemistry. mdpi.comnih.govmdpi.com

Analytical TechniquePurposeRepresentative Data Example (for a hypothetical derivative)
¹H NMR Structural Elucidation (Proton Framework)δ 7.50-6.80 (m, 3H, Ar-H), 4.15 (t, 1H, α-CH), 3.10 (d, 2H, β-CH₂)
¹³C NMR Structural Elucidation (Carbon Skeleton)δ 175.1 (C=O), 145.8, 130.2, 120.5, 118.9 (Ar-C), 56.2 (α-C), 37.4 (β-C)
HRMS (ESI) Molecular Formula ConfirmationCalculated for C₁₁H₁₆N₂O₃ [M+H]⁺: 225.1234; Found: 225.1239
FTIR Functional Group Identificationν 3400-3200 (N-H, O-H), 3010 (Ar C-H), 1650 (C=O), 1590 (C=C) cm⁻¹
HPLC Purity Assessment>98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: 254 nm)

Evaluation of Modified Biological Activities

A primary goal of synthesizing novel this compound derivatives is to modulate the biological activity of the parent molecule. The parent compound, this compound, is known to exhibit cytotoxic effects against certain leukemia cells and has been studied for its impact on insects. caymanchem.com Research on derivatives of the closely related L-tyrosine has shown that chemical modifications, such as esterification or acylation, can significantly enhance or alter biological activities, including antimicrobial and anticancer properties. academie-sciences.frnih.gov It is hypothesized that similar modifications to the this compound scaffold could yield derivatives with improved potency or novel mechanisms of action.

Antimicrobial Activity: Derivatives of amino acids are frequently evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. rjpbcs.com The antibacterial activity of L-tyrosine ester derivatives, for example, has been shown to be dependent on the length of the alkyl chain, with a "cut-off effect" where activity peaks at a specific chain length (often C12) and then declines. nih.gov The minimum inhibitory concentration (MIC) is the standard metric used to quantify this activity, representing the lowest concentration of the compound that prevents visible microbial growth. For novel this compound derivatives, MIC values would be determined against a panel of Gram-positive and Gram-negative bacteria to establish their potency and spectrum of activity.

Anticancer Activity: The antiproliferative properties of new derivatives are commonly tested against various cancer cell lines. researchgate.netnih.gov The cytotoxic potential of this compound itself provides a rationale for designing derivatives with potentially greater efficacy or selectivity. caymanchem.com The half-maximal inhibitory concentration (IC₅₀) is determined to measure the concentration of a derivative required to inhibit the growth of cancer cells by 50%. Studies on L-tyrosine derivatives have demonstrated that modifications can lead to potent antiproliferative effects against cell lines such as HeLa and MCF-7. academie-sciences.frresearchgate.net

The table below summarizes findings on the modified biological activities of various L-tyrosine derivatives, illustrating how structural changes can influence potency. These examples serve as a guide for the potential outcomes of modifying the this compound structure.

Derivative TypeModificationTested ActivityKey FindingReference
L-Tyrosine Alkyl EstersEsterification (C8-C14 alkyl chains)Antibacterial (Gram-positive)Activity increases with chain length, peaking at C12. nih.gov
Quaternary Ammonium Tyrosine EstersQuaternization of the amino groupAntibacterial (S. epidermidis)Tetradecyl derivative showed high potency (MIC = 1.7 µM). academie-sciences.fr
Tyrosinamide-Chlorambucil HybridsAmidation and linkage to an alkylating agentAnticancerDesigned as a targeted drug delivery system. academie-sciences.fr
Prenylated N-Acetyl-L-tyrosinePrenylation of phenolic hydroxylBrine Shrimp LethalityShowed significant lethality, indicating general toxicity. niscpr.res.in
L-Tyrosine Ester HydrochloridesEsterification (C8-C14) & salt formationAnticancer (HeLa, KB cells)Activity increased with alkyl chain length. researchgate.net

Analytical and Methodological Research

Sample Preparation and Derivatization Techniques for Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible quantification of 3-Amino-L-tyrosine, especially in complex biological matrices. The main goals are to remove interfering substances, such as proteins and salts, and to concentrate the analyte. In many cases, a derivatization step is also required to enhance detectability or improve chromatographic performance.

The initial step for plasma or serum samples is often deproteinization. bevital.no This can be achieved by precipitation with organic solvents like methanol (B129727) or acetonitrile, or with acids such as trichloroacetic acid (TCA). nih.govscielo.br After precipitation, the sample is centrifuged, and the supernatant containing the free amino acids is collected. For urine samples, a simple dilution and filtration may be sufficient, although solid-phase extraction (SPE) can be used for cleanup and concentration. nih.govnih.gov

Derivatization is frequently employed, particularly for GC-MS and some LC methods. nih.govgoogle.com The choice of derivatizing reagent depends on the analytical technique and the functional groups of the analyte.

For GC-MS: A two-step derivatization is common, involving esterification of the carboxyl group (e.g., with alkyl chloroformates like ethyl or propyl chloroformate) followed by acylation of the amino and hydroxyl groups. google.comresearchgate.net

For LC: Pre-column derivatization is often used to attach a chromophore or fluorophore to the amino acid, enhancing UV or fluorescence detection. bevital.nojasco-global.com Common reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amino groups in the presence of a thiol to form fluorescent isoindole derivatives. scielo.brjasco-global.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amino groups to form fluorescent derivatives. bevital.nojasco-global.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ): A reagent used for pre-column derivatization that allows for sensitive UV detection. nih.gov

The derivatization reaction conditions (pH, temperature, time, and reagent concentration) must be precisely controlled to ensure complete and reproducible derivatization. nih.govscielo.br Following derivatization, a liquid-liquid extraction or solid-phase extraction step may be necessary to remove excess reagent and transfer the derivatives into a solvent compatible with the chromatographic system. google.com

Development of Advanced Detection Systems

The unique properties of this compound have spurred the creation of innovative detection systems. These systems leverage electrochemical and biological principles to achieve high sensitivity and specificity.

Electrochemical Sensors and Modified Electrodes

Electrochemical methods offer a promising avenue for the detection of this compound due to their inherent advantages of low cost, speed, and simplicity. rsc.org Research has focused on modifying electrode surfaces to enhance their performance in detecting tyrosine and its analogs.

One notable approach involves the electropolymerization of this compound to create poly(amino-l-tyrosine) films. nih.gov These films exhibit characteristics that are advantageous for sensor development, including increased ion permeability compared to similar polymers like polydopamine. nih.gov This property, along with reduced fluorescence quenching, makes poly(amino-l-tyrosine) a suitable coating for biosensors and organic semiconductors. nih.gov

The development of sensors for L-tyrosine often involves the use of modified screen-printed carbon electrodes (SPCEs). For instance, polypyrrole (PPy) has been used to modify SPCEs, with various doping agents to enhance selectivity and sensitivity. mdpi.comnih.gov In one study, a PPy/FeCN-SPCE sensor demonstrated a low detection limit of 8.2 × 10⁻⁸ M for L-Tyrosine. mdpi.comnih.gov Another approach utilized nanolayered Ti3C2 to modify an SPE, achieving a detection limit of 0.15 μM for tyrosine. chemmethod.com

Furthermore, research into other modified electrodes provides a basis for potential this compound detection. For example, carbon nanofibers have been used to modify carbon paste electrodes for the determination of various amino acids, including L-tyrosine. nih.govjcu.edu.au Similarly, a reduced graphene oxide–copper hybrid nano-thin film on a pencil graphite (B72142) electrode has been developed for L-tyrosine detection. rsc.org These advancements in electrode modification highlight the potential for creating highly sensitive and selective electrochemical sensors for this compound.

Table 1: Performance of Various Modified Electrodes for Tyrosine Detection

Electrode Modification Analyte Detection Limit Linear Range Reference
Polypyrrole/Potassium Hexacyanoferrate(II) on SPCE L-Tyrosine 8.2 x 10⁻⁸ M Not Specified mdpi.comnih.gov
Nanolayered Ti3C2 on SPE Tyrosine 0.15 μM 0.5-700.0 μM chemmethod.com
Carbon Nanofibers on Carbon Paste Electrode L-Tyrosine 0.1 μM 0.2-107 μM nih.govjcu.edu.au
Reduced Graphene Oxide-Copper on Pencil Graphite Electrode L-Tyrosine 1 x 10⁻⁷ M Not Specified rsc.org

Biosensor Applications for Specific Analytes

This compound has been utilized as an unnatural amino acid to create novel biosensors. rndsystems.comtocris.combio-techne.com Its incorporation into fluorescent proteins induces a red shift in their excitation and emission spectra. rndsystems.comtocris.com This property has been harnessed to develop fluorescent protein-based biosensors for a variety of specific analytes. rndsystems.combio-techne.com

For example, the incorporation of this compound has been shown to induce a red-shift in biosensors for glutamate (B1630785) (iGluSnFR), GABA (iGABASnFR), dopamine (B1211576) (dLight1.2), and ATP (iATPSnFR1.1). rndsystems.combio-techne.com This strategy allows for the creation of red-shifted biosensors from existing green fluorescent protein (GFP)-based ones. nih.gov

In a different approach, this compound has been incorporated into a periplasmic binding protein to create a reagentless electrochemical biosensor. nih.gov In this system, the electroactive nature of the unnatural amino acid acts as a reporter, generating a signal that changes upon analyte binding. nih.gov This particular biosensor was fabricated using a screen-printed carbon electrode modified with polycaffeic acid and gold nanoparticles. nih.gov

Method Validation and Quality Control in Research

Ensuring the reliability and accuracy of analytical methods is paramount in scientific research. Method validation involves a series of experiments to confirm that a particular method is suitable for its intended purpose.

For the analysis of amino acids, including tyrosine and its derivatives, various analytical techniques are employed, each requiring rigorous validation. High-performance liquid chromatography (HPLC) is a commonly used method. innovareacademics.injapsonline.comacs.org Validation of HPLC methods typically includes assessing parameters such as specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, and robustness. acs.organnalsofrscb.ro

One approach to validation is the "total error" concept, which combines systematic and random errors to provide a comprehensive assessment of method performance. japsonline.comjapsonline.com This has been applied to the validation of a UPLC method for the simultaneous quantification of essential amino acids. japsonline.comjapsonline.com

Spectrofluorimetric methods have also been developed and validated for the determination of aromatic amino acids. scielo.br Validation of these methods, in accordance with ICH guidelines, demonstrates their suitability for quality control. scielo.br

In the context of biosensor development, method validation is crucial. For instance, a biosensor for L-tyrosine was validated by comparing its results with a standard analysis method, showing no statistically significant differences. nih.gov The validation of a sensor for L-tyrosine in pharmaceutical products involved quantifying the amino acid using the standard addition method, with recoveries in the range of 99.92–103.97%. mdpi.comnih.gov

Table 2: Key Parameters in Analytical Method Validation for Amino Acid Analysis

Validation Parameter Description Example Acceptance Criteria Reference
Specificity The ability to assess the analyte unequivocally in the presence of other components. No interference from blank at the retention time of the analyte. annalsofrscb.ro
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99 acs.orgscielo.org.pe
Accuracy The closeness of the test results to the true value. Recovery between 97% and 104%. scielo.br
Precision The degree of agreement among individual test results when the method is applied repeatedly. Relative Standard Deviation (RSD) < 11% for concentrations around 1.0 mg L⁻¹. scielo.br
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Calculated based on signal-to-noise ratio (e.g., S/N = 3). jcu.edu.auscielo.org.pe
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Calculated based on signal-to-noise ratio (e.g., S/N = 10). scielo.org.pe
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. Consistent results despite variations in flow rate, temperature, etc. annalsofrscb.ro

Translational and Biomedical Research Implications

Therapeutic Potential and Drug Discovery

3-Amino-L-tyrosine, a derivative of the amino acid L-tyrosine, is a compound of significant interest in biochemical research and pharmaceutical development. chemimpex.com Its unique structure serves as a valuable scaffold for synthesizing biologically active compounds and as a tool for exploring metabolic pathways and neuroprotective agents. chemimpex.comacademie-sciences.fr

This compound is recognized for its potential in the development of treatments for neurological disorders. chemimpex.com As a derivative of L-tyrosine, it is a precursor to catecholamine neurotransmitters, such as dopamine (B1211576) and norepinephrine (B1679862), which are essential for mood regulation, cognitive function, and stress response. chemimpex.comdrugbank.com The depletion of these neurotransmitters is implicated in various neurological and psychiatric conditions, including Parkinson's disease and depression. academie-sciences.frnih.gov

The therapeutic strategy often involves replenishing these depleted neurotransmitters in the brain. However, neurotransmitters like dopamine cannot efficiently cross the blood-brain barrier (BBB). academie-sciences.fr This has led to the successful use of precursors like 3,4-dihydroxyphenyl-L-alanine (L-DOPA) in the treatment of Parkinson's disease, as it can penetrate the brain and then be converted to dopamine. academie-sciences.fr Similarly, this compound is valuable in neuroscience research due to its role as a neurotransmitter precursor and its ability to cross the blood-brain barrier, making it a candidate for the development of new drugs targeting brain function and mental health. chemimpex.com Research has shown that derivatives of L-tyrosine can be synthesized to create novel compounds with potential applications in treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases. academie-sciences.fr

The role of amino acids and their transporters in cancer cell proliferation is a critical area of research. The L-type amino acid transporter 1 (LAT1) is highly expressed in many types of cancer cells, where it facilitates the uptake of essential amino acids needed for rapid growth and proliferation. mdpi.commdpi.com This makes LAT1 a promising target for both cancer diagnosis and therapy.

This compound has demonstrated direct cytotoxic effects on certain cancer cells. Research has shown that it is cytotoxic to KG-1 leukemia cells at concentrations of 200-400 µg/ml. caymanchem.com Furthermore, derivatives of this compound are utilized in cancer imaging. L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT), a radiolabeled analog, is a positron emission tomography (PET) tracer that shows high specificity for malignant tumors. mdpi.com Its selective uptake is mediated by the LAT1 transporter, allowing it to accumulate specifically in cancer cells with minimal uptake in normal tissues or inflammatory lesions. mdpi.commdpi.com This specificity provides a distinct advantage in the imaging of various cancers, including lung, esophageal, and oral cancers. mdpi.com

The table below summarizes key research findings on the application of this compound in cancer research.

Interactive Table: Research Findings of this compound in Cancer Research

Compound Application Target/Cell Line Key Finding Reference
This compound Cytotoxicity KG-1 leukemia cells Cytotoxic at 200-400 µg/ml. caymanchem.com
L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT) PET Imaging Tracer Malignant tumors (e.g., lung, esophageal, oral) Accumulates specifically in cancer cells via the LAT1 transporter, allowing for high-specificity imaging. mdpi.com

Phenylketonuria (PKU) is an inborn error of metabolism where the enzyme phenylalanine hydroxylase is deficient. medscape.com This deficiency prevents the conversion of the essential amino acid phenylalanine to tyrosine, leading to an accumulation of phenylalanine and a deficiency of tyrosine in the body. medscape.comphysiology.org If untreated, the high levels of phenylalanine can cause severe and irreversible intellectual disability. medscape.com

The standard treatment for PKU involves a strict diet low in phenylalanine, supplemented with medical foods that provide tyrosine and other amino acids. medscape.comnih.gov In PKU, tyrosine becomes a conditionally essential amino acid that must be supplied through diet. researchgate.net However, supplementation with free L-tyrosine can lead to significant fluctuations in plasma levels throughout the day. upc.edu Furthermore, high blood phenylalanine levels can compete with and impair the transport of tyrosine across the blood-brain barrier. nih.govupc.edu These challenges have spurred research into alternative therapeutic strategies. One proposed solution is the development of advanced drug delivery systems, such as the microencapsulation of L-tyrosine, to provide a more controlled and sustained release. upc.edu This approach could help maintain stable plasma tyrosine concentrations and improve its delivery to the brain, potentially offering a more effective management strategy for the neurological aspects of PKU. upc.edu

Drug Delivery Systems and Pharmacokinetics

The effectiveness of therapeutic agents, particularly those targeting the central nervous system, is highly dependent on their ability to reach the site of action in sufficient concentrations. This has led to extensive research into drug delivery systems and the pharmacokinetic properties of compounds like this compound.

The blood-brain barrier (BBB) is a significant obstacle that controls the passage of substances into the brain. nih.gov A promising strategy to overcome this barrier is to utilize the endogenous transporters present on it, such as the large neutral amino acid transporter (LAT1). nih.govd-nb.info This transporter is responsible for carrying essential amino acids like L-tyrosine into the brain. nih.gov

Researchers have successfully exploited this system to deliver drugs to the brain by creating prodrugs. nih.govd-nb.info This involves conjugating a drug molecule, which normally cannot cross the BBB, to a LAT1 substrate like L-tyrosine. For instance, a prodrug of ketoprofen (B1673614) conjugated to L-tyrosine demonstrated LAT1-mediated transport into the brain in preclinical models. d-nb.info The brain uptake of this prodrug was significantly reduced when co-administered with a specific LAT1 inhibitor, confirming the transport mechanism. d-nb.info This carrier-mediated approach establishes that designing prodrugs based on L-tyrosine and its derivatives is a viable strategy for brain-targeted drug delivery. nih.gov

In addition to prodrug strategies, encapsulation methods are being explored. Microencapsulation of L-tyrosine is proposed as a method to overcome challenges in its administration, such as fluctuations in plasma levels. upc.edu This technique could ensure a controlled release and more stable concentration of the amino acid, enhancing its therapeutic potential for conditions like PKU and certain psychiatric disorders. upc.edu

Achieving a steady and prolonged therapeutic effect often requires advanced drug formulations that allow for controlled or sustained release. This is particularly relevant for neurotransmitter precursors like L-tyrosine, where stable concentrations are desirable to avoid saturating the enzymes involved in catecholamine synthesis. upc.edu

Several novel systems are under investigation for the controlled delivery of L-tyrosine and related compounds:

Nanoparticles: L-tyrosine-loaded poly(ɛ-caprolactone) nanoparticles have been developed to enhance the antitumoral activity of direct electric current. nih.gov These nanoparticles provide a burst release of about 80% of the loaded L-tyrosine within three hours, demonstrating their potential as a delivery vehicle. nih.gov

Molecularly Imprinted Polymers (MIPs): Research has focused on developing MIPs as vehicles for the controlled release of L-tyrosine. researchgate.net These polymers are synthesized to have specific recognition sites for L-tyrosine, allowing for a high loading capacity and a continuous release profile for up to at least seven hours. researchgate.net Kinetic modeling of the release from these systems suggests they follow zero-order kinetics, which is ideal for a controlled release system. researchgate.net

Microencapsulation: The study of L-tyrosine's physicochemical properties, such as its self-assembly and aggregation, is crucial for designing optimal microencapsulation systems. upc.edu By understanding these characteristics, researchers aim to develop formulations that provide a controlled and sustained dosage, which would be beneficial for treating conditions associated with low catecholamine synthesis. upc.edu

Influence of Formulation on Bioavailability

The effective delivery and absorption of tyrosine and its derivatives are significantly influenced by their formulation. L-tyrosine itself has limited solubility in water and neutral pH liquids, which can pose a challenge for consistent absorption after ingestion. google.com To overcome this, research has explored various formulation strategies aimed at enhancing solubility and, consequently, bioavailability.

One proposed method involves creating an effervescent formulation. This approach combines the tyrosine compound with acids and bicarbonates that, when dissolved in water, create an alkaline solution. google.com The increased pH significantly improves the solubility of tyrosine, which is naturally more soluble in alkaline conditions. google.com This enhanced solubility is expected to lead to more uniform and predictable absorption in the body. google.com

Another strategy considered for related compounds is microencapsulation. This technique would allow for a controlled and sustained release of the active compound, which could be critical for maintaining stable concentrations in the body and preventing the saturation of enzymes involved in its metabolic pathways. upc.edu The study of surface tension and self-aggregation of the amino acid is a preliminary step to determine the optimal concentrations for microencapsulation. upc.edu

ChallengeFormulation StrategyMechanism of ActionPotential Benefit
Poor solubility in neutral pH liquids google.comEffervescent Formulation google.comCreates an alkaline solution upon dissolution, increasing the compound's solubility. google.comEnhanced and more uniform absorption. google.com
Need for controlled release upc.eduMicroencapsulation upc.eduEncloses the active compound in a biocompatible material for sustained dosage. upc.eduAvoids saturation of metabolic pathways and provides prolonged effect. upc.edu

Investigative Tools for Biological Research

This compound serves as a versatile tool in biological research, enabling scientists to probe cellular functions and pathways. sigmaaldrich.comcaymanchem.com Its utility is evident in its application as a reagent in specialized cell culture experiments and as a molecular probe for studying protein interactions and signaling. rndsystems.comacs.org

In the context of cell-based studies, this compound has been used to investigate cellular responses and metabolic pathways. It has demonstrated selective cytotoxicity, making it a useful reagent for specific research applications. For instance, at concentrations of 200-400 µg/ml, it is cytotoxic to KG-1 leukemia cells. caymanchem.com Furthermore, it completely inhibits the growth of tyrosine-sensitive mutants of the fungus Neurospora crassa when applied at a concentration of 400 µM. caymanchem.com In biochemical assays, the compound can serve as a substrate to help researchers understand enzyme kinetics and mechanisms. chemimpex.com

ApplicationOrganism/Cell TypeEffective ConcentrationObserved EffectReference
Cytotoxicity StudyKG-1 Leukemia Cells200-400 µg/mlInduces cell death. caymanchem.com
Growth Inhibition StudyNeurospora crassa (tyrosine-sensitive mutant)400 µMCompletely inhibits growth. caymanchem.com
Enzyme KineticsVarious (in vitro)Varies by assayActs as a substrate in enzyme assays. chemimpex.com

This compound has emerged as a powerful probe in molecular biology, particularly for studying protein modifications and signaling cascades. acs.org Its utility stems from its unique properties as an unnatural amino acid and its role as a product of biological reduction.

One innovative application involves its incorporation into fluorescent proteins to create advanced biosensors. When 3-Aminotyrosine (B249651) is integrated into fluorescent proteins that have tyrosine-derived chromophores, it induces a significant red shift in their excitation and emission spectra. rndsystems.comtocris.com For example, its incorporation into Green Fluorescent Protein (GFP) in HEK293T cells resulted in a 56 nm shift in excitation and a 95 nm shift in emission. rndsystems.com This strategy has been successfully used to modify a range of fluorescent protein-based biosensors, enabling researchers to better visualize and study the dynamics of specific molecules and signaling events. rndsystems.comtocris.com

Another critical role for this compound is as a biomarker for protein tyrosine amination, a post-translational modification resulting from the reduction of 3-nitrotyrosine (B3424624). acs.orgnih.gov Protein tyrosine nitration is associated with oxidative stress and various diseases. acs.org The subsequent reduction to 3-aminotyrosine (3AT) represents a distinct modification whose biological significance is under active investigation. nih.gov To this end, researchers have developed synthetic probes that selectively target and label proteins containing 3AT. acs.org These probes, such as the salicylaldehyde-based SALc-FL (with a fluorophore) and SALc-Yn (with an alkyne tag), allow for the fluorescent imaging and proteomic profiling of 3AT-modified proteins in cell lysates and live cells. acs.orgnih.gov This technology provides an essential tool for understanding the role of this modification in cellular signaling and disease pathways. acs.org

Probe TypeMechanismApplicationExamples of UseReference
Incorporated Unnatural Amino AcidInduces a red shift in the fluorescence of proteins with tyrosine-derived chromophores. rndsystems.comtocris.comCreation of novel, red-shifted fluorescent protein-based biosensors. rndsystems.comModifying biosensors for glutamate (B1630785) (iGluSnFR), GABA (iGABASnFR), dopamine (dLight1.2), and ATP (iATPSnFR1.1). rndsystems.comtocris.com rndsystems.comtocris.com
Synthetic Molecular Probe (e.g., SALc-Yn)Selectively binds to 3-aminotyrosine residues on proteins. acs.orgnih.govDetection, imaging, and proteomic profiling of proteins that have undergone tyrosine amination. acs.orgIdentifying 355 proteins with 3AT modifications in oxidatively stressed RAW264.7 cells. acs.orgnih.gov acs.orgnih.gov

Future Directions and Emerging Research Areas

Integration of Omics Technologies (Proteomics, Metabolomics)

The application of "omics" technologies, such as proteomics and metabolomics, is poised to revolutionize our understanding of how 3-amino-L-tyrosine interacts with biological systems. elsevier.es These high-throughput methods allow for the comprehensive analysis of proteins and metabolites, providing a systems-level view of cellular responses to this unnatural amino acid. elsevier.esnih.gov

Integrative analysis of proteomics and metabolomics data can reveal widespread dysregulation of amino acid metabolism and its impact on critical cellular pathways, including inflammation and immunity. nih.gov For instance, studies on related amino acid metabolism have shown significant alterations in sepsis and other disease states, highlighting the potential for 3-AT to serve as a biomarker or therapeutic target. nih.govasm.org By mapping the changes in the proteome and metabolome following the introduction of this compound, researchers can identify novel protein interactions, enzymatic substrates, and metabolic pathways influenced by this compound. nih.gov This approach could uncover previously unknown biological functions and mechanisms of action.

Table 1: Potential Applications of Omics in this compound Research

Omics TechnologyPotential ApplicationExpected Outcome
Proteomics Identifying proteins that bind to or are modified by this compound.Elucidation of novel protein targets and signaling pathways.
Metabolomics Tracking the metabolic fate of this compound and its downstream effects.Understanding of how 3-AT is processed by cells and its impact on cellular metabolism.
Integrated Omics Correlating changes in protein expression with metabolic shifts.A holistic view of the cellular response to this compound, revealing complex regulatory networks. mdpi.com

Advanced Computational Modeling and Simulation

Advanced computational modeling and simulation techniques are becoming indispensable tools in drug discovery and molecular biology. researchgate.net For this compound, these methods can provide profound insights into its behavior at the molecular level. Molecular dynamics (MD) simulations, for example, can be used to study the conformational changes in proteins when 3-AT is incorporated or when it binds to an active site. researchgate.net

These simulations can help predict the stability of proteins containing this compound and the nature of its interactions with other molecules. nih.gov Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to investigate the electronic structure and reactivity of 3-AT, which is crucial for understanding its role in enzymatic reactions. nih.gov Such computational studies can guide the rational design of experiments and the development of new applications for this amino acid. researchgate.net

Exploration of Novel Biological Activities and Mechanisms

While some biological activities of this compound have been identified, such as its cytotoxicity to certain leukemia cells and its effects on the reproduction of the olive fruit fly, the full spectrum of its biological functions remains largely unexplored. caymanchem.com Future research will focus on discovering novel biological activities and elucidating the underlying mechanisms.

One promising area is its use as an unnatural amino acid to be incorporated into proteins. rndsystems.com This can create proteins with new functionalities. For instance, incorporating this compound into fluorescent proteins has been shown to induce a red shift in their emission spectra, which is valuable for developing new biosensors. rndsystems.comtocris.com Further research could explore its potential in creating enzymes with altered catalytic activities or proteins with enhanced stability. Additionally, investigating its role in modulating cellular signaling pathways, such as those involved in tyrosine phosphorylation, could reveal new therapeutic opportunities. creative-proteomics.com

Development of Targeted Therapies and Diagnostics

The unique chemical properties of this compound make it a candidate for the development of targeted therapies and diagnostic tools. Its structural similarity to L-tyrosine allows it to be potentially recognized by cellular machinery involved in tyrosine metabolism, offering a pathway for targeted delivery. nih.gov

In the realm of diagnostics, the ability of this compound to induce a red shift in fluorescent proteins could be harnessed to create novel imaging agents and biosensors for detecting specific molecules or cellular states. rndsystems.comtocris.com For example, a biosensor incorporating 3-AT could be designed to change its fluorescence properties upon binding to a cancer biomarker, enabling early disease detection. In therapeutics, derivatives of this compound could be synthesized to act as inhibitors of specific enzymes or to be selectively toxic to cancer cells that have high peroxidase activity. caymanchem.com

Nanotechnology and Material Science Applications

The intersection of this compound research with nanotechnology and material science is an emerging field with significant potential. The self-assembly properties of amino acids and their derivatives are being explored for the creation of novel nanomaterials. rsc.org

One area of investigation is the electropolymerization of this compound to create thin, degradable polymeric films. researchgate.netresearchgate.net These films, known as poly(amino-l-tyrosine), exhibit properties that can be advantageous compared to similar polymers like polydopamine, such as reduced fluorescence quenching, making them suitable for applications in biosensors and photoactive devices. researchgate.netresearchgate.net Furthermore, nanoparticles loaded with tyrosine derivatives have shown promise in enhancing the efficacy of cancer therapies. nih.govnih.gov Future research could explore the use of this compound in creating biocompatible and biodegradable nanoparticles for drug delivery, tissue engineering, and other biomedical applications.

Table 2: Comparison of Poly(amino-l-tyrosine) with Polydopamine

PropertyPoly(amino-l-tyrosine) (p-ALT)Polydopamine (PDA)Potential Advantage of p-ALT
Adhesion Adheres to surfacesAdheres to virtually any surface researchgate.netComparable adhesion with potential for tailored surface chemistry.
Fluorescence Quenching Reduced quenching researchgate.netHigh quenching efficiency researchgate.netSuitable for fluorescence-based biosensors and imaging. researchgate.net
Ion Permeability Increased compared to PDA researchgate.netLower ion permeabilityPotential for applications in ion-selective membranes and sensors.
Biodegradability Degradable researchgate.netBiocompatibleUseful for temporary implants and drug delivery systems.

Ethical Considerations in this compound Research

As with any emerging technology, the advancement of this compound research necessitates careful consideration of ethical implications. The ability to create synthetic organisms that are dependent on an unnatural amino acid like a derivative of this compound for survival raises issues of biocontainment and the potential for unforeseen environmental impacts. peerj.com

The development of targeted therapies and diagnostics based on this compound will require rigorous evaluation to ensure their safety and efficacy. As research progresses towards clinical applications, ethical guidelines for human subject research must be strictly adhered to, including informed consent and the equitable distribution of potential benefits. Open and transparent discussion among scientists, ethicists, policymakers, and the public will be crucial to navigate the ethical landscape of this compound research responsibly.

Q & A

Q. What experimental designs address variability in this compound’s cytotoxicity across cell lines?

  • Methodological Answer : Dose-response curves (e.g., 200–400 µg/mL in KG-1 leukemia cells) should include ROS scavengers (e.g., NAC) to isolate peroxidase-mediated cytotoxicity. Use isogenic cell lines with/without tyrosine transporters to assess uptake-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.